N-(5-iodo-6-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11IN2O and a molecular weight of 338.14 g/mol . This compound is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, which is attached to a benzamide moiety.
Preparation Methods
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)benzamide typically involves the iodination of 6-methylpyridin-2-amine followed by the coupling of the iodinated product with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N-(5-iodo-6-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like sodium azide or palladium catalysts.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-iodo-6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to act as a ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
N-(5-iodo-6-methylpyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(5-iodo-6-methyl-2-pyridinyl)-2,4-dimethylbenzamide: Similar structure but with additional methyl groups on the benzamide moiety.
N-(5-iodo-6-methylpyridin-2-yl)-2-methoxybenzamide: Contains a methoxy group instead of a hydrogen atom on the benzamide ring.
Properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-11(14)7-8-12(15-9)16-13(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGGKBEZGJTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.